5-(Dimethylamino)-2-phenyl-1,3-oxazole-4-carbonitrile
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Overview
Description
5-(dimethylamino)-2-phenyl-4-oxazolecarbonitrile is a member of 1,3-oxazoles.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of New Oxazoles : A study by Shablykin et al. (2018) demonstrated the synthesis of new 2-(oxiran-2-yl)-1,3-oxazoles using 5-(dimethylamino)-2-phenyl-1,3-oxazole-4-carbonitrile. They achieved regioselective alkylation and subsequent diastereoselective reactions with aromatic aldehydes, leading to the formation of substituted oxazoles (Shablykin, Volosheniuk, & Brovarets, 2018).
Transformation into Pyrazoles : Another research by Shablykin et al. (2007) explored the transformation of 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile, leading to the introduction of azole fragments into the oxazole system. This enhanced the electrophilicity of the cyano group and allowed for reactions with various compounds (Shablykin, Brovarets, & Drach, 2007).
Novel Reactions with Nitrogen Bases : Research conducted by Shablykin et al. (2008) investigated the reactions of substituted 1,3-oxazole-4-carbonitriles with nitrogen bases. They found diverse reaction outcomes depending on the type of nitrogen base used, demonstrating the versatility of these compounds in chemical synthesis (Shablykin, Brovarets, Rusanov, & Drach, 2008).
Material Science and Fluorescence Applications
- Development of Fluorescent Molecular Probes : Diwu et al. (1997) synthesized new fluorescent solvatochromic dyes using 2,5-diphenyloxazoles, which included dimethylamino groups. These compounds exhibited strong solvent-dependent fluorescence, useful for developing sensitive molecular probes for biological studies (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
properties
Molecular Formula |
C12H11N3O |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
5-(dimethylamino)-2-phenyl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C12H11N3O/c1-15(2)12-10(8-13)14-11(16-12)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI Key |
YXOHQILNFAPXOO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(N=C(O1)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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